2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organoboron compound widely used in organic synthesis. This compound features a boronate ester group, which is known for its utility in Suzuki-Miyaura cross-coupling reactions. The presence of the acetate group further enhances its reactivity and versatility in various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 2-Acetoxyphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, are typically organic compounds containing carbon-carbon double bonds . This compound is often used in organic synthesis reactions, where it acts as a borylating agent .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds . The borylation process introduces a boron atom into the organic molecule, which can significantly alter the molecule’s chemical properties and reactivity .
Result of Action
The primary result of the compound’s action is the formation of new organic compounds with altered properties . For example, it can help synthesize pinacol benzyl boronate from alkylbenzenes , or participate in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
The action, efficacy, and stability of 2-Acetoxyphenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is crucial for its borylation activity . Additionally, the compound is air sensitive and should be stored in a cool environment . The compound’s reactivity can also be affected by the solvent used, the temperature, and the pH of the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of phenylboronic acid with pinacol in the presence of an acid catalyst to form the boronate ester. This intermediate is then reacted with acetic anhydride to introduce the acetate group. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronate ester can be oxidized to form phenol derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenol Derivatives: From oxidation and hydrolysis reactions.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is utilized in various scientific research fields:
Chemistry: As a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Used in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the manufacture of pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the acetate group, making it less reactive in certain transformations.
Pinacolborane: Contains a boronate ester group but without the phenyl and acetate groups, limiting its applications.
Bis(pinacolato)diboron: A dimeric boronate ester used in similar cross-coupling reactions but with different reactivity profiles.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its combination of a boronate ester and an acetate group, providing enhanced reactivity and versatility in organic synthesis. This makes it a valuable reagent in the formation of complex molecules and in various industrial applications.
Properties
IUPAC Name |
[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-10(16)17-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOKXXUJHAZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378827 | |
Record name | 2-Acetoxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-68-8 | |
Record name | 2-Acetoxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetoxybenzeneboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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